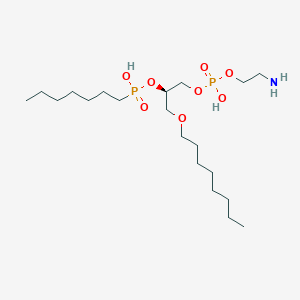
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine: is a synthetic phospholipid derivative. It belongs to the class of glycerophosphoethanolamines, which are characterized by an ethanolamine ester of glycerophosphoric acid. This compound is notable for its unique structure, which includes both octyl and heptyl chains, making it a subject of interest in various scientific fields, including biochemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine typically involves the following steps:
Starting Materials: The synthesis begins with glycerol, which is esterified with octyl and heptyl phosphonic acids.
Esterification: The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction.
Phosphorylation: The intermediate product is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Purification: The final product is purified through techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to enhance efficiency and yield.
Automated Purification: Industrial chromatography systems are employed for the purification process to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols), often in the presence of a base.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphoethanolamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the study of lipid bilayers.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers in the cosmetic and pharmaceutical industries
Wirkmechanismus
The mechanism of action of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The compound’s molecular targets include phospholipase A2, which catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphocholine
- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoserine
- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoinositol
Uniqueness
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine is unique due to its specific combination of octyl and heptyl chains, which confer distinct physicochemical properties. These properties make it particularly useful in studies involving membrane dynamics and drug delivery systems. Compared to its analogs, this compound exhibits different solubility and interaction profiles with biological membranes, making it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
120411-63-4 |
|---|---|
Molekularformel |
C20H45NO8P2 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |
InChI |
InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
InChI-Schlüssel |
RCCNUBYROFOKAU-HXUWFJFHSA-N |
SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Isomerische SMILES |
CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Key on ui other cas no. |
120411-63-4 |
Synonyme |
1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


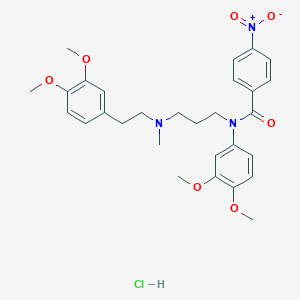
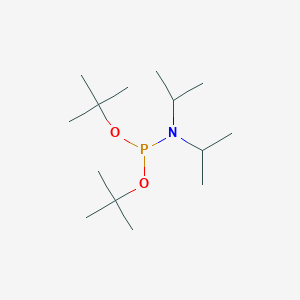
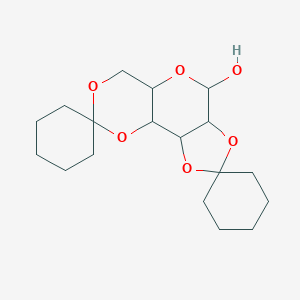

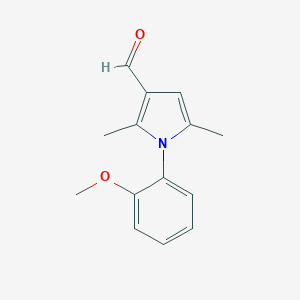
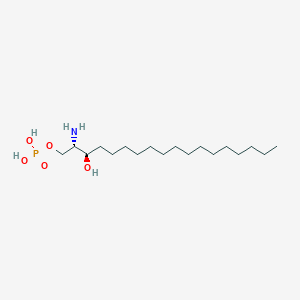
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)


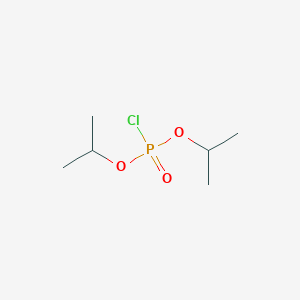
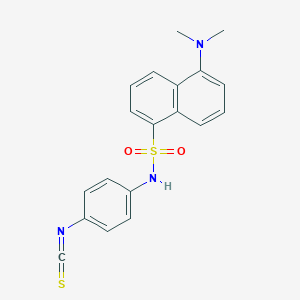
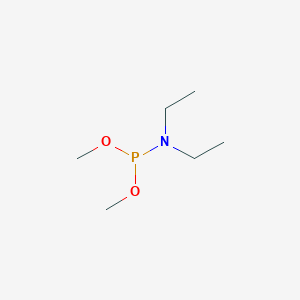
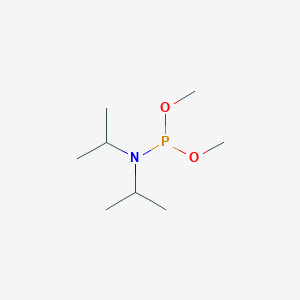
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
